Biosynthetic Incorporation Rate in Mammalian Cells: L-Photo-Leucine vs. Natural Leucine and vs. Genetically Encoded Photoprobes
L-Photo-leucine is incorporated into newly synthesized proteins by the unmodified mammalian translation machinery at a frequency of 0.7% of total amino acids, corresponding to 3–4 photoactivatable positions per average 500-amino-acid protein [1]. This biosynthetic incorporation rate is equivalent to that of photo-methionine (the closest diazirine-based comparator) under matching depletion conditions, but the substitution targets leucine positions—statistically the most abundant hydrophobic residue in proteins—rather than the less frequent methionine positions [1]. In contrast, site-specific incorporation of benzophenone-based amino acids (e.g., p-benzoylphenylalanine) requires engineering of orthogonal tRNA/aminoacyl-tRNA synthetase pairs and typically achieves labeling at only 1–2 predetermined sites, limiting discovery of unanticipated interaction interfaces [2].
| Evidence Dimension | Frequency of biosynthetic incorporation into proteins in live mammalian cells |
|---|---|
| Target Compound Data | 0.7% of total amino acids (~3–4 positions per 500-aa protein) |
| Comparator Or Baseline | Photo-methionine: 0.7% of total amino acids (targets methionine positions); p-Benzoylphenylalanine: site-specific only, requires orthogonal translation system |
| Quantified Difference | Equivalent incorporation rate to photo-methionine but targets leucine (~9% of protein residues) rather than methionine (~2% of residues), providing broader coverage |
| Conditions | COS7 fibroblast cells cultured in leucine/methionine-depleted medium (LM-2); incorporation measured by dual-labeling with [1-14C]photo-Met and [3H]phenylalanine; detection by western blotting |
Why This Matters
Procurement of the L-photo-leucine hydrochloride enables residue-specific, proteome-wide photo-crosslinking in native cellular environments without genetic manipulation, a capability not offered by benzophenone-based or orthogonal-system-dependent alternatives.
- [1] Suchanek, M., Radzikowska, A. & Thiele, C. Photo-leucine and photo-methionine allow identification of protein–protein interactions in living cells. Nat. Methods 2, 261–268 (2005). doi:10.1038/nmeth752. Incorporation rate: 0.7% of total amino acids (Table 1; Results section). View Source
- [2] Farrell, I. S., Toroney, R., Hazen, J. L., Mehl, R. A. & Chin, J. W. Photo-cross-linking interacting proteins with a genetically encoded benzophenone. Nat. Methods 2, 377–384 (2005). doi:10.1038/nmeth0505-377. View Source
